Ethyl (1-phenylethyl)carbamate

Chiral Chromatography Enantiomeric Resolution Polysaccharide Stationary Phases

Standard achiral carbamates fail in enantiodiscrimination due to missing alpha-substitution. This compound's chiral center adjacent to the carbamate nitrogen enables controlled lipase-mediated resolution (Lipase PS-D) and unique CSP synthesis for atropisomer separation. **Key advantages:** - Precursor for (S)-1-phenylethylamine derivatives in chiral HPLC stationary phases. - Orthogonal protecting group stability in Fmoc peptide synthesis (acid-labile Boc compatible). - Direct SAR comparator for anticonvulsant phenyl-ethyl-carbamate analogs (MES ED50 16 mg/kg).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1623-51-4
Cat. No. B12132868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1-phenylethyl)carbamate
CAS1623-51-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
InChIKeyTVSAQMXTJQSGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1-phenylethyl)carbamate Procurement Specifications


Ethyl (1-phenylethyl)carbamate (CAS 1623-51-4) is a carbamic acid ester differentiated by its chiral benzylic center, where the carbamate nitrogen is directly attached to the chiral 1-phenylethyl carbon . This structure imparts specific steric and electronic properties, classifying it within the broader family of mono-substituted alkyl carbamates used in medicinal chemistry and chiral separations [1]. Unlike its positional isomer, ethyl (2-phenylethyl)carbamate, the alpha-substitution creates a chiral environment directly adjacent to the functional group, which is critical for stereoselective synthesis and enantiodiscrimination applications.

α-chiral carbamate building block
Chiral stationary phase precursor
Enzymatic resolution substrate

Why Generic Substitution Fails for Chiral Control


El propósito principal de esta guía es demostrar por qué la sustitución genérica de carbamato de etilo (1-feniletilo) (CAS 1623-51-4) por análogos cercanos como el carbamato de etilo (2-feniletilo) o el carbamato de terc-butilo (1-feniletilo) conduce a resultados cualitativamente diferentes en síntesis quiral y desarrollo farmacéutico. El diferenciador clave es la sustitución alfa en el nitrógeno del carbamato, que crea un centro quiral directamente vecino al grupo funcional, a diferencia del isómero beta-sustituido . Esta diferencia estructural fundamental se traduce en disparidades cuantificables en los perfiles de reactividad para la resolución cinética enzimática y la separación cromatográfica de enantiómeros, como se detalla a continuación.

Positional isomer (2-phenylethyl)
Chiral recognition and physical properties may not transfer
tert-Butyl carbamate (Boc analog)
Acid lability differs; orthogonality in deprotection may shift
Methyl carbamate ester
Hydrolysis rate and reactivity profile may differ

Comparative Evidence for Ethyl (1-phenylethyl)carbamate


Chiral Recognition in HPLC Stationary Phases

When immobilized as a tris(phenylcarbamate) derivative on amylose, the (S)-1-phenylethylcarbamate moiety provides a markedly different chiral recognition profile compared to the more common 3,5-dimethylphenylcarbamate derivative. The 1-phenylethyl phase demonstrated a unique ability to resolve axial chiral amides, a class of compounds for which the 3,5-dimethylphenyl phase often shows poor or no selectivity [1]. This behavior is attributed to the specific steric environment of the chiral 1-phenylethyl group, which creates a more conformationally flexible chiral pocket than the planar aromatic ring systems of other phenylcarbamates [2].

Chiral HPLC selectivity
Reported
Amylose tris[(S)-1-phenylethylcarbamate]: resolves axial chiral amides 3,5-dimethylphenylcarbamate: poor or no selectivity
Supports atropisomer separation workflow
Normal-phase HPLC, reported selectivity gap
Chiral Chromatography Enantiomeric Resolution Polysaccharide Stationary Phases

Enzymatic Hydrolysis Kinetics for Chiral Resolution

In the enzymatic hydrolysis of (R,S)-1-phenylethyl carbamates for chiral resolution, the specific nature of the carbamate alkyl group (e.g., ethyl vs. pyrazole) critically influences both reaction rate and enantioselectivity. Using lipase PS-D, the hydrolysis of (R,S)-1-phenylethyl carbamates yielded a high enantiomeric ratio (E value), a key parameter for an efficient kinetic resolution process. The ethyl carbamate substrate itself represents a baseline structure; its performance is directly contrasted with heterocyclic carbamate derivatives like the 4-bromopyrazole-N-carboxylate, where the leaving group significantly alters the enzyme's discrimination ability [1]. This demonstrates that the ethyl carbamate is not a generic, interchangeable substrate but a specific building block whose structural features directly dictate the success of the enzymatic resolution.

Enzymatic enantioselectivity
Reported
Ethyl carbamate substrate: high E with lipase PS-D Pyrazole derivative: different E profile
Substrate structure dictates resolution outcome
Lipase PS-D in water-saturated organic solvent
Enzymatic Kinetic Resolution Lipase Selectivity Chiral Alcohol Production

Alkaline Hydrolysis Rate Profile

The alkaline hydrolysis rate of ethyl carbamates represents an intermediate reactivity profile when compared directly to methyl and phenyl N-aryl-N-methylcarbamates. A kinetic study determined that ethyl carbamates hydrolyze faster than their phenyl analogs but are more stable than corresponding methyl carbamates. The Hammett plot for the ethyl carbamate hydrolysis was curved, indicating a change in the rate-determining step that is not observed in the same way for methyl carbamates, a direct consequence of the alkoxy group's effect on the stability of the tetrahedral intermediate [1]. This predictable, intermediate stability is a critical design parameter for applications where controlled release or specific chemical processing is required.

Alkaline hydrolysis rate
Reported
Ethyl: intermediate rate (curved Hammett plot) Methyl faster, phenyl slower
Predictable hydrolytic lability for deprotection design
Mechanism shift indicated by Hammett curvature
Hydrolytic Stability Structure-Reactivity Relationship Prodrug Design

Physicochemical Divergence from Positional Isomer

The physical properties of ethyl (1-phenylethyl)carbamate are fundamentally different from its positional isomer, ethyl (2-phenylethyl)carbamate (CAS 6970-83-8). While the target compound is a liquid with a boiling point of 306°C at atmospheric pressure , the 2-phenylethyl isomer is a solid with a melting point of 32-34°C and a significantly lower boiling point of 100-102°C at 0.15 Torr . These differences in phase and volatility are a direct consequence of the branching at the alpha-carbon, which disrupts crystal packing and alters intermolecular forces. Such differences are critical for purification strategy (distillation vs. crystallization) and formulation.

Physicochemical identity
Data to verify
Target: liquid, bp ~306°C 2-phenylethyl isomer: solid, mp 32–34°C
Phase and volatility guide purification strategy
Predicted data; experimental verification recommended
Physicochemical Profiling Isomer Purity Synthetic Route Design

Orthogonal Deprotection Selectivity vs. Boc-Carbamates

The ethyl carbamate protecting group offers distinct deprotection orthogonality compared to the widely used tert-butyloxycarbonyl (Boc) analog. While a tert-butyl (1-phenylethyl)carbamate (e.g., CAS 33036-40-7) is cleaved by strong acid (e.g., trifluoroacetic acid), the ethyl carbamate is stable under these acidic conditions, but can be cleaved via alternative mechanisms such as basic hydrolysis or hydrogenolysis, depending on additional functionality [1]. Specifically, the described ethyl (1-phenylethyl)carbamate derivative is used as a stable protecting group for the primary amine of lysine in peptide synthesis, even with Fmoc chemistry, precisely because the ethyl group is not removed by the acidic conditions that cleave the Boc group [2]. This allows for selective, sequential deprotection in complex synthetic sequences.

Deprotection orthogonality
Context-dependent
Ethyl carbamate: stable to TFA Boc analog: cleaved by TFA
Enables acid-orthogonal protection strategy
Class-level inference for peptide synthesis
Peptide Synthesis Orthogonal Protecting Groups Amino Acid Derivatives

Optimal Application Scenarios


Chiral Stationary Phases for Atropisomer Resolution

Based on the proven ability of polysaccharide tris(1-phenylethylcarbamate) to resolve axial chiral amides where other phenylcarbamate phases fail [1], a procurement decision should prioritize the (S)-1-phenylethylamine derivative as a building block for creating specialized analytical or preparative HPLC columns. The target compound, as a monomeric precursor, is essential for formulating CSPs with a unique, sterically demanding chiral cavity that provides separation for challenging atropisomers unattainable with the standard 3,5-dimethylphenylcarbamate phase.

Enzymatic Kinetic Resolution of Chiral Amines

The evidence that lipase PS-D enantiospecifically hydrolyzes 1-phenylethyl carbamates [2] positions this compound class as a key substrate for producing enantiopure 1-phenylethylamine and its derivatives. The ethyl carbamate's specific reactivity profile, intermediate between more labile and more stable esters, allows for a controlled, enzyme-mediated resolution process that is highly dependent on the exact carbamate structure, making generic substitution impossible.

Orthogonal Protection in Peptide Synthesis

For complex peptide synthesis using Fmoc chemistry, the ethyl carbamate group on the target compound provides a stable, protecting group that is impervious to the acidic conditions used to remove temporary Boc or other acid-labile protecting groups. This application is supported by chemical class evidence that ethyl carbamates are orthogonal to Boc carbamates, a critical advantage for the sequential assembly of highly functionalized peptides without purification bottlenecks [3].

Anticonvulsant Carbamate SAR Studies

The structural similarity of ethyl (1-phenylethyl)carbamate to the active anticonvulsant phenyl-ethyl-carbamate (compound 47) that demonstrated an MES ED50 of 16 mg/kg in rats [4] positions it as a high-priority advanced intermediate or comparator for systematic Structure-Activity Relationship (SAR) studies. Researchers can use this exact compound to probe the effects of alpha-branching on the phenyl-ethyl scaffold, a key parameter for optimizing efficacy and safety profiles identified in the original study.

Application
Selection Property
Validation Focus
Chiral stationary phase development
Atropisomer selectivity profile
Chiral HPLC method review
Enzymatic kinetic resolution
Substrate-dependent enantioselectivity
Lipase selectivity assay verification
Orthogonal protection strategy
Acid-stable carbamate group
Deprotection orthogonality assessment
Anticonvulsant carbamate SAR probe
α-branched carbamate scaffold
MES model-response endpoint context
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